molecular formula C12H17NO6 B14380710 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol CAS No. 90176-92-4

4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol

Cat. No.: B14380710
CAS No.: 90176-92-4
M. Wt: 271.27 g/mol
InChI Key: KMJKXLTZLSTDAP-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-6-nitrophenol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The dimethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-(2,2-Dimethoxypropyl)-2-methoxy-6-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Hydrolysis: 4-(2-Hydroxypropyl)-2-methoxy-6-nitrophenol.

Scientific Research Applications

4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenol groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various molecular targets and pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethoxypropyl)-2-methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-Methoxy-6-nitrophenol: Lacks the dimethoxypropyl group, affecting its solubility and interaction with other molecules.

    4-(2,2-Dimethoxypropyl)-2-nitrophenol:

Uniqueness

4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90176-92-4

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

4-(2,2-dimethoxypropyl)-2-methoxy-6-nitrophenol

InChI

InChI=1S/C12H17NO6/c1-12(18-3,19-4)7-8-5-9(13(15)16)11(14)10(6-8)17-2/h5-6,14H,7H2,1-4H3

InChI Key

KMJKXLTZLSTDAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])(OC)OC

Origin of Product

United States

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